![molecular formula C17H14N2O3 B15062904 3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one CAS No. 90059-68-0](/img/structure/B15062904.png)
3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-methoxyphenyl and 2-oxoethyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction can be catalyzed by fluorescein in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction proceeds efficiently, tolerating a broad scope of substrates and yielding desirable products in good to excellent yields.
Industrial Production Methods
Industrial production methods for quinazolin-4(3H)-ones often involve similar condensation reactions but may utilize different catalysts and conditions to optimize yield and scalability. For example, copper-mediated tandem C(sp2)–H amination has been developed to provide quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method allows for the efficient synthesis of complex products from readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-Methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may bind to proteins or enzymes, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to interact with various biological molecules, potentially disrupting cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A frequently encountered heterocycle with broad applications, including antimalarial, antitumor, and antimicrobial activities.
2-Arylquinazolines: Synthesized via Chan–Evans–Lam coupling, these compounds share structural similarities and exhibit diverse biological activities.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have been designed and synthesized for their potential anticancer and estrogen receptor modulatory actions.
Uniqueness
3-(2-(4-Methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to its specific substituents, which may enhance its biological activity and selectivity. The presence of the 4-methoxyphenyl and 2-oxoethyl groups can influence the compound’s interaction with molecular targets, potentially leading to unique therapeutic effects.
Properties
CAS No. |
90059-68-0 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C17H14N2O3/c1-22-13-8-6-12(7-9-13)16(20)10-19-11-18-15-5-3-2-4-14(15)17(19)21/h2-9,11H,10H2,1H3 |
InChI Key |
SFQBBLHYENSYGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


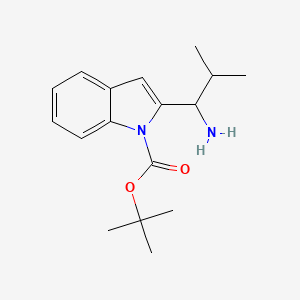
![3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15062835.png)
![N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide](/img/structure/B15062837.png)
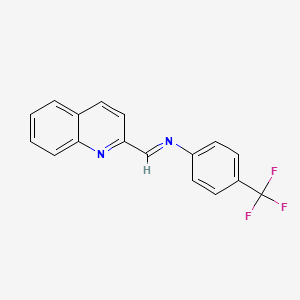
![4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B15062856.png)

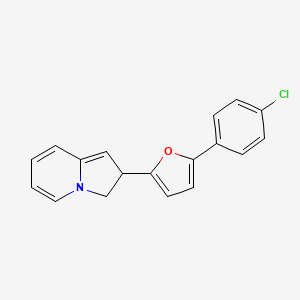
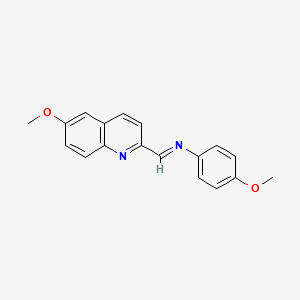
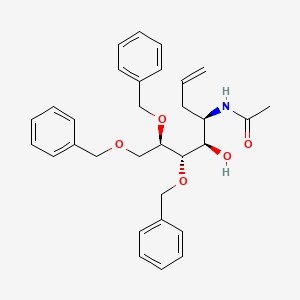
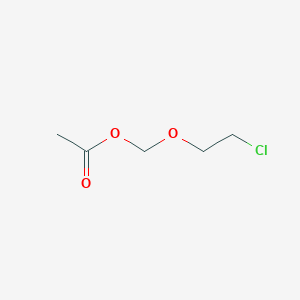
![2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B15062924.png)
![4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid](/img/structure/B15062932.png)
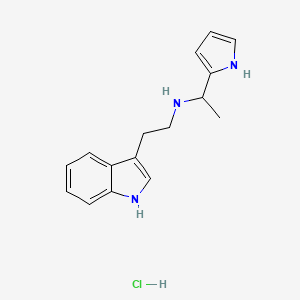
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)
